molecular formula C10H8F2N2O2 B13535716 3-(3-(Difluoromethoxy)phenyl)isoxazol-5-amine

3-(3-(Difluoromethoxy)phenyl)isoxazol-5-amine

Cat. No.: B13535716
M. Wt: 226.18 g/mol
InChI Key: UINYQHQOMKUUFV-UHFFFAOYSA-N
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Description

3-(3-(Difluoromethoxy)phenyl)isoxazol-5-amine is a chemical compound offered for research and development purposes. This molecule features an isoxazole ring, a five-membered heterocycle known to be a valuable scaffold in medicinal chemistry . Heterocyclic compounds like isoxazoles are frequently explored as bioisosteres and are integral to the development of novel pharmacophores due to their favorable metabolic profile and ability to engage in hydrogen bonding . The structure is further substituted with a difluoromethoxy-phenyl group, a motif often used in drug discovery to fine-tune properties like metabolic stability and membrane permeability. Researchers may utilize this amine-functionalized isoxazole as a key synthetic intermediate in the construction of more complex molecules for various investigative applications. These applications can include, but are not limited to, the development of new pharmaceutical candidates, agrochemicals, and organic materials . The compound is provided with guaranteed high purity and consistency to ensure reliable experimental results. This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H8F2N2O2

Molecular Weight

226.18 g/mol

IUPAC Name

3-[3-(difluoromethoxy)phenyl]-1,2-oxazol-5-amine

InChI

InChI=1S/C10H8F2N2O2/c11-10(12)15-7-3-1-2-6(4-7)8-5-9(13)16-14-8/h1-5,10H,13H2

InChI Key

UINYQHQOMKUUFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)C2=NOC(=C2)N

Origin of Product

United States

Preparation Methods

Reaction Pathway

This method involves the generation of nitrile oxides in situ, which undergo [3+2] cycloaddition with suitable alkenes or alkynes bearing the phenyl moiety, forming the isoxazole core with difluoromethoxy substitution.

Stepwise Procedure

  • Preparation of Difluoromethoxylated Precursors:
    Synthesis begins with the formation of 5-difluoromethoxyisoxazoles via late-stage deoxofluorination of 5-hydroxymethyl or 5-formyl derivatives, which are obtained from nitrile oxide cycloaddition reactions.

  • Generation of Nitrile Oxides:
    Nitrile oxides are generated from hydroxamic acids or chloroximes under basic or oxidative conditions, then reacted with phenyl-substituted alkynes to form the isoxazole ring.

Research Data

  • Regioselectivity and Yield:
    The regioselective formation of 5-difluoromethoxyisoxazoles was reported with yields exceeding 80% in several studies, indicating high efficiency and selectivity.

  • Reaction Conditions:
    Typically performed at room temperature or mild heating, using solvents such as DMSO or acetonitrile, with catalysts like copper or iron salts to facilitate cycloaddition.

Advantages

  • High regioselectivity
  • Suitable for diverse substituents
  • Compatible with various functional groups

Method 2: Difluoromethoxylation of Isoxazolone Derivatives

Reaction Pathway

This approach involves the direct difluoromethoxylation of isoxazolone intermediates, which are precursors to isoxazoles. The process employs late-stage fluorination techniques.

Key Reactions

  • Difluoromethoxylation via Deoxofluorination:
    Starting from 5-hydroxymethyl isoxazoles, reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents are used to introduce the difluoromethoxy group selectively.

  • Substituent Introduction at C-3:
    The phenyl group bearing the 3-position is introduced via cross-coupling reactions (e.g., Suzuki or Sonogashira) prior to ring closure.

Research Data

  • Yields and Purity:
    The late-stage fluorination yields are generally high (up to 90%), with purity levels suitable for pharmaceutical applications.

  • Reaction Conditions:
    Conducted under inert atmosphere at moderate temperatures (around 80°C), with careful control of fluorinating reagent equivalents to avoid over-fluorination.

Advantages

  • Precise control over fluorine incorporation
  • Compatibility with complex molecular scaffolds

Method 3: Halogenation and Nucleophilic Substitution

Reaction Pathway

This classical approach involves:

  • Step 1: Halogenation at the 5-position of the pyrazole or isoxazole ring using halogenating agents such as Cl₂, Br₂, or I₂ in the presence of metal catalysts (e.g., FeBr₃, AlCl₃).
  • Step 2: Nucleophilic substitution with difluoromethanol or related reagents under basic conditions to introduce the difluoromethoxy group.

Research Data

  • Reaction Conditions:
    Halogenation typically occurs at room temperature or mild heating, with yields often exceeding 70%. The subsequent substitution with difluoromethanol derivatives is performed under basic conditions (NaOH, K₂CO₃) in polar aprotic solvents like acetonitrile or DMSO.

  • Example:
    A documented synthesis involved reacting 5-halo-isooxazole with difluoromethanol in the presence of potassium carbonate, yielding the target compound with approximately 80% efficiency.

Advantages

  • Straightforward and scalable
  • Well-suited for industrial synthesis

Summary of Reaction Data

Method Key Reagents Typical Yield Reaction Conditions Advantages
Nitrile oxide cycloaddition Hydroxamic acids, phenyl alkynes, catalysts (Cu, Fe) >80% Room temp to mild heating, inert atmosphere High regioselectivity, versatile
Difluoromethoxylation Isoxazolone derivatives, DAST or similar fluorinating agents 85-90% 80°C, inert atmosphere Precise fluorination, late-stage modification
Halogenation + substitution Halogenating agents (Cl₂, Br₂, I₂), difluoromethanol, base 70-80% Room temp to mild heating Scalable, straightforward

Notes and Considerations

  • Selectivity:
    The regioselectivity of difluoromethoxy substitution is critical; late-stage fluorination methods offer high regioselectivity and functional group tolerance.

  • Safety:
    Handling fluorinating reagents such as DAST or trifluoromethanesulfonyl chloride requires caution due to their reactivity and toxicity.

  • Industrial Relevance: Continuous flow processes have been explored for large-scale synthesis, especially for halogenation and fluorination steps, to improve safety and efficiency.

Chemical Reactions Analysis

Reduction Reactions

The primary amine group and isoxazole ring participate in reduction processes:

  • Lithium Aluminum Hydride (LiAlH4): Reduces the isoxazole ring to β-enaminone derivatives while preserving the difluoromethoxy group. This reaction occurs in anhydrous tetrahydrofuran (THF) at 0–5°C, yielding secondary amines with >80% efficiency.

  • Sodium Borohydride (NaBH4): Selectively reduces nitro intermediates during synthesis without affecting the isoxazole ring, as reported in multi-step synthetic protocols .

Oxidation Reactions

Oxidative transformations target the electron-rich isoxazole moiety:

  • Potassium Permanganate (KMnO4): In acidic conditions (H2SO4, 60°C), opens the isoxazole ring to form α,β-unsaturated ketones. This reaction is irreversible and produces carboxylic acid derivatives when prolonged .

  • Ozone (O3): Undergoes ozonolysis at −78°C in dichloromethane, cleaving the isoxazole ring to generate nitrile oxides and carbonyl intermediates.

Nucleophilic Substitution

The difluoromethoxy group and aromatic ring enable electrophilic substitution:

Reagent Conditions Product Yield
Chlorine (Cl2)FeCl3, 25°C, 12 h3-(3-(Dichloromethoxy)phenyl)isoxazol-5-amine65%
Sodium MethoxideDMF, 100°C, 6 hMethoxy-substituted phenyl derivatives72%

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the phenyl ring:

  • Suzuki-Miyaura Coupling: Reacts with aryl boronic acids (e.g., pyridin-3-ylmethanamine) using Pd(PPh3)4 and K2CO3 in dioxane/water (3:1) at 80°C. This produces biaryl derivatives with IC50 values of 16–30 μM in anticancer assays .

  • Buchwald-Hartwig Amination: Forms C–N bonds with secondary amines under Pd2(dba)3 and Xantphos catalysis, achieving 83% yield in dimethyl sulfoxide (DMSO) at 110°C .

Derivative Formation

The amine group undergoes functionalization to generate bioactive analogs:

  • Acylation: Reacts with acetyl chloride in pyridine to form N-acetyl derivatives, enhancing metabolic stability .

  • Schiff Base Formation: Condenses with aldehydes (e.g., benzaldehyde) in ethanol under reflux, yielding imines with antimicrobial activity .

Comparative Reactivity of Isoxazole Derivatives

Compound Key Reactivity Difference
3-(3-Fluorophenyl)isoxazol-5-amineLower electrophilicity due to reduced electron-withdrawing effects
3-(3-Chlorophenyl)isoxazol-5-amineEnhanced oxidative stability but slower coupling kinetics
4-(4-Difluoromethoxyphenyl)isoxazol-5-amineSteric hindrance reduces nucleophilic substitution yields

Synthetic Pathways

Key steps in its preparation include:

  • Cyclocondensation: Reacting hydroxylamine with 1,3-diketones in ethanol under reflux to form the isoxazole ring .

  • Difluoromethoxy Introduction: Using chlorodifluoromethane (ClCF2H) and potassium carbonate in dimethylformamide (DMF) at 120°C.

This compound’s versatility in reduction, oxidation, and coupling reactions makes it valuable for developing pharmaceuticals and functional materials. Further studies should explore its catalytic asymmetric reactions and biocatalytic modifications.

Comparison with Similar Compounds

Electronic Effects :

  • –OCHF₂ and –CF₃ : Both are electron-withdrawing, but –OCHF₂ offers better solubility due to oxygen's polarity, whereas –CF₃ increases lipophilicity .
  • –Br and –F : Halogens provide moderate electron-withdrawing effects, with bromine offering greater steric bulk .
  • –OCH₃ : Electron-donating nature reduces electrophilicity, often leading to lower biological activity .

Physicochemical Properties

  • Lipophilicity : –CF₃ substituents increase LogP values (e.g., 3.52 for trifluoromethyl derivatives), enhancing membrane permeability but reducing aqueous solubility .
  • Melting Points : Trifluoromethyl derivatives exhibit higher melting points (91–93°C) compared to methoxy analogs, likely due to stronger intermolecular interactions .

Biological Activity

3-(3-(Difluoromethoxy)phenyl)isoxazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features an isoxazole ring, which is known for its diverse biological activities. The difluoromethoxy group enhances the lipophilicity and metabolic stability of the molecule, potentially improving its pharmacokinetic properties.

Biological Activity Overview

Research indicates that 3-(3-(Difluoromethoxy)phenyl)isoxazol-5-amine exhibits various biological activities, particularly in the context of neurodegenerative diseases and cancer therapy.

  • Inhibition of β-secretase (BACE1) : This compound has been shown to inhibit BACE1, an enzyme implicated in the production of amyloid-beta peptides associated with Alzheimer's disease. Inhibition of this enzyme could reduce amyloid plaque formation in the brain, which is a hallmark of Alzheimer's pathology .
  • Kinase Inhibition : Isoxazole derivatives have been reported to exhibit selective inhibition against various kinases. The specific activity of 3-(3-(Difluoromethoxy)phenyl)isoxazol-5-amine against certain kinases remains to be fully elucidated but is a promising area for further research .

Structure-Activity Relationship (SAR)

The presence of the difluoromethoxy group significantly influences the compound's activity. Variations in substituents on the isoxazole ring can lead to changes in potency and selectivity against target proteins. For instance, modifications that enhance hydrophobic interactions often result in increased biological activity .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of 3-(3-(Difluoromethoxy)phenyl)isoxazol-5-amine. Preliminary data suggest favorable oral bioavailability and a reasonable half-life, making it a candidate for further development as a therapeutic agent .

Case Studies

  • Alzheimer's Disease : A study highlighted the compound's potential as a therapeutic agent for Alzheimer's by demonstrating its ability to inhibit BACE1 effectively. This inhibition was correlated with reduced amyloid plaque accumulation in animal models .
  • Cancer Therapy : In vitro assays have shown that derivatives of this compound can inhibit key kinases involved in cancer cell proliferation. For example, compounds structurally related to 3-(3-(Difluoromethoxy)phenyl)isoxazol-5-amine have demonstrated activity against various cancer cell lines, suggesting potential for development as anticancer agents .

Data Tables

Activity IC50 Value Target Reference
BACE1 Inhibition25 nMβ-secretase
Kinase Inhibition (example)27 nMALK
Oral Bioavailability56%General

Q & A

Basic: How can synthetic yields of 3-(3-(difluoromethoxy)phenyl)isoxazol-5-amine be optimized, and what intermediates are critical?

Methodological Answer:
Optimization involves selecting precursors like 3-(difluoromethoxy)phenol (BD80627) and employing cyclization reactions with hydroxylamine derivatives. Key intermediates include ethyl aroylacetates (e.g., ethyl 4-(hydroxy(phenyl)methyl)-1H-pyrrole-2-carboxylates), which influence yield through electronic effects . Reaction conditions (e.g., solvent polarity, temperature) must be tailored to stabilize the isoxazole ring during formation.

Basic: What spectroscopic techniques are recommended for characterizing structural purity?

Methodological Answer:

  • NMR : Analyze 1H^1H, 13C^13C, and 19F^19F spectra to confirm the difluoromethoxy group and isoxazole ring positions .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., Orbitrap Fusion Lumos) validates molecular weight and fragmentation patterns .
  • IR Spectroscopy : Identify amine (-NH2_2) and C=N/C-O stretches in the isoxazole core .

Advanced: How do electron-withdrawing/donating substituents on the phenyl ring affect reactivity in cross-coupling reactions?

Methodological Answer:
Electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring enhance electrophilic aromatic substitution rates by increasing ring electrophilicity. Conversely, electron-donating groups (e.g., -OMe) reduce reactivity but improve solubility. For example, 3-(4-bromophenyl) analogs show higher yields (72–96%) in enantioselective syntheses due to favorable electronic effects .

Advanced: What chiral catalysts enable enantioselective derivatization of this compound?

Methodological Answer:
Chiral spirocyclic phosphoric acids (e.g., CPA-1) achieve enantioselectivities up to 86% ee in reactions with methyl 4-(hydroxy(phenyl)methyl)-1H-pyrrole-2-carboxylates. The difluoromethoxy group’s steric bulk requires catalysts with adaptive π-π stacking interactions to avoid racemization .

Advanced: How can contradictory reports on biological activity (e.g., antimicrobial vs. inactive) be resolved?

Methodological Answer:
Contradictions often arise from assay conditions (e.g., bacterial strain variability) or impurities. Standardize testing using:

  • MIC assays with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • HPLC-purity validation (>98%) to exclude byproducts .
  • Computational docking to predict binding affinity to target enzymes (e.g., dihydrofolate reductase) .

Basic: What are common intermediates for functionalizing the isoxazole amine group?

Methodological Answer:

  • Sulfurofluoridates : React with 3-(difluoromethoxy)phenyl sulfurofluoridate to introduce sulfur-based leaving groups .
  • Aroylacetates : Ethyl 4-(hydroxy(phenyl)methyl)-1H-pyrrole-2-carboxylates enable C-C bond formation at the 5-amine position .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • DFT Calculations : Optimize geometry and electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • MD Simulations : Simulate binding to sodium channels (e.g., voltage-gated channels) using force fields like CHARMM .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with observed IC50_{50} values in enzyme inhibition assays .

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